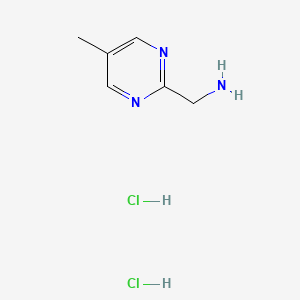

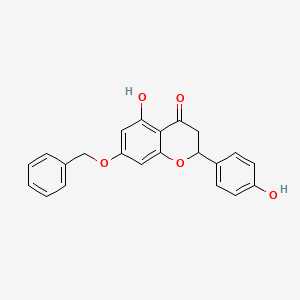

![molecular formula C18H30BNO3 B1359900 N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine CAS No. 934586-45-5](/img/structure/B1359900.png)

N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

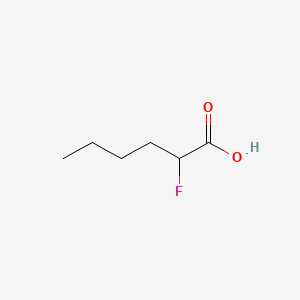

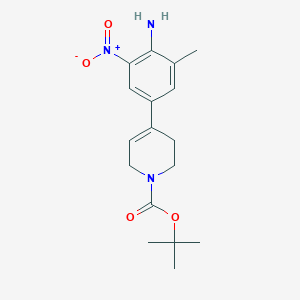

“N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine” is an organic compound . It’s a type of organoboron compound, which are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are not only important intermediates in organic synthesis but also have a wide range of applications in pharmacy and biology .

Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The compound is an organic intermediate with borate and sulfonamide groups . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Physical And Chemical Properties Analysis

The compound has a molecular weight of 431.33 and a molecular formula of C26H30BNO4 .Scientific Research Applications

Synthesis of Novel Copolymers

This compound is used in the synthesis of novel copolymers that exhibit unique optical and electrochemical properties. These copolymers are based on benzothiadiazole and electron-rich arene units, which are important for advanced materials science .

Borylation Reactions

It serves as a reagent for borylation at the benzylic C-H bond of alkylbenzenes using a palladium catalyst to form pinacol benzyl boronate, a key step in organic synthesis .

Hydroboration

The compound is involved in hydroboration reactions of alkyl or aryl alkynes and alkenes, facilitated by transition metal catalysts. This process is crucial for adding boron atoms to organic molecules .

Asymmetric Synthesis

Boronic acids and derivatives like this compound play a role in asymmetric synthesis, particularly in the creation of amino acids that are vital for pharmaceutical applications .

Suzuki–Miyaura Cross-Coupling

This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic chemistry .

Sensing Applications

Boronic acids derivatives are known for their interactions with diols and Lewis bases such as fluoride or cyanide anions, leading to their use in various sensing applications .

Catalysis

Organoboronic acids derived from this compound can act as catalysts in organic synthesis, enhancing reaction efficiency and selectivity .

Medicinal Chemistry

Borinic acid derivatives, related to this compound, find applications in medicinal chemistry due to their potential biological activity and therapeutic properties .

properties

IUPAC Name |

N-[[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BNO3/c1-13(2)20(7)12-14-9-10-16(21-8)15(11-14)19-22-17(3,4)18(5,6)23-19/h9-11,13H,12H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJOURNPFIVIEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN(C)C(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)